4-(3-hydroxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Overview
Description
4-(3-hydroxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a useful research compound. Its molecular formula is C15H17N3O2 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.132076794 g/mol and the complexity rating of the compound is 374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of the compound 4-(3-hydroxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is tubulin . Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cell’s cytoskeleton. These microtubules play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
The compound interacts with its target, tubulin, by binding to the colchicine site . This binding inhibits the polymerization of tubulin into microtubules, disrupting the formation and function of the mitotic spindle during cell division . As a result, this leads to cell cycle arrest in the G2/M phase and eventually induces apoptosis, or programmed cell death .
Biochemical Pathways
The compound’s action primarily affects the microtubule dynamics within the cell . By inhibiting tubulin polymerization, it disrupts the normal function of microtubules in various cellular processes, particularly in mitosis. This disruption leads to cell cycle arrest and apoptosis, significantly affecting the proliferation of cancer cells .
Result of Action
The compound exhibits potent anticancer activity against several tumor cell lines, including MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, and HCT116 . It also shows cytotoxicity against adriamycin-resistant human breast and hepatocarcinoma cells . The primary molecular and cellular effects of the compound’s action are the inhibition of cell migration, cell cycle arrest in the G2/M phase, and induction of apoptosis .
Biochemical Analysis
Biochemical Properties
It has been found to exhibit anticancer activity against several tumor cell lines . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
In terms of cellular effects, 4-(3-hydroxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been shown to exhibit anticancer activity against six tumor cell lines, including MDA-MB-231, HeLa, MCF-7, HepG2, CNE2 and HCT116
Molecular Mechanism
It is known to inhibit the microtubule polymerization by binding to the colchicine site, resulting in inhibition of cell migration, cell cycle arrest in the G2/M phase and apoptosis of cancer cells .
Properties
IUPAC Name |
4-(3-hydroxyphenyl)-1-propan-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-9(2)18-15-13(8-16-18)12(7-14(20)17-15)10-4-3-5-11(19)6-10/h3-6,8-9,12,19H,7H2,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXIQIWONRPRGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(CC(=O)N2)C3=CC(=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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